molecular formula C17H17BrN2O3S B2498821 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide CAS No. 317377-72-3

1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide

Cat. No.: B2498821
CAS No.: 317377-72-3
M. Wt: 409.3
InChI Key: WNFPRCJAKLDWNJ-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a pyrrolidinecarboxamide moiety

Preparation Methods

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromophenyl sulfonyl chloride: This is achieved by reacting 4-bromobenzenesulfonyl chloride with an appropriate base.

    Coupling with pyrrolidine: The bromophenyl sulfonyl chloride is then reacted with N-phenyl-2-pyrrolidinecarboxamide under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide has several scientific research applications:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological studies: It is used in studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar compounds to 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide include:

    1-(4-bromophenylsulfonyl)piperazine: This compound shares the bromophenyl sulfonyl moiety but differs in the nitrogen-containing ring structure.

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes a valine residue, making it structurally distinct yet functionally similar.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-13-8-10-15(11-9-13)24(22,23)20-12-4-7-16(20)17(21)19-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFPRCJAKLDWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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